![molecular formula C4H7N3S B103789 5-Amino-3-ethyl-1,2,4-thiadiazole CAS No. 17467-41-3](/img/structure/B103789.png)
5-Amino-3-ethyl-1,2,4-thiadiazole
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Overview
Description
5-Amino-3-ethyl-1,2,4-thiadiazole is a derivative of the 1,3,4-thiadiazole nucleus, which is a common and integral feature of a variety of natural products and medicinal agents . The thiadiazole nucleus is present as a core structural component in an array of drug categories such as antimicrobial, anti-inflammatory, analgesic, antiepileptic, antiviral, antineoplastic, and antitubercular agents .
Scientific Research Applications
Anticancer Therapeutics
5-Amino-3-ethyl-1,2,4-thiadiazole: has been identified as a versatile scaffold in medicinal chemistry due to its mesoionic nature, allowing it to cross cellular membranes and interact with biological targets. This property is particularly beneficial in the development of anticancer agents. Derivatives of thiadiazole have demonstrated efficacy in various in vitro and in vivo cancer models, targeting specific pathways involved in cancer pathogenesis .
Antimicrobial Agents
The compound exhibits a broad spectrum of antimicrobial activities. It has been used to synthesize polymers that show high activity against pathogenic bacteria such as Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa, as well as unicellular fungi like Candida albicans. These polymers have potential applications in film dressings with antimicrobial properties .
Enzyme Inhibition
3-ethyl-1,2,4-thiadiazol-5-amine: derivatives are potent enzyme inhibitors. They have been used in the development of medicinally important enzyme inhibitors, which can be applied in the treatment of various diseases where enzyme regulation is a therapeutic strategy .
Agricultural Chemicals
The compound has found use as a potential pesticide. Its derivatives can be designed to target specific pests, providing a more environmentally friendly approach to pest control in agriculture .
Corrosion Inhibition
In the field of materials science, 5-Amino-3-ethyl-1,2,4-thiadiazole derivatives have been studied as corrosion inhibitors for metals. This application is crucial in protecting industrial equipment and infrastructure from corrosion-related damage, especially in acidic environments .
Pharmaceutical Drug Development
Thiadiazole derivatives are present in a variety of drug categories, including diuretics, antibiotics, and antihypertensive medications. The structural properties of 5-Amino-3-ethyl-1,2,4-thiadiazole make it a valuable component in the synthesis of these drugs, contributing to their biological action .
Safety and Hazards
Mechanism of Action
Target of Action
Thiadiazole derivatives, a class to which this compound belongs, have been studied extensively for their diverse pharmacological activities, including anticancer properties .
Mode of Action
It’s known that thiadiazole derivatives can cross cellular membranes due to their mesoionic nature . This allows them to interact strongly with biological targets, leading to a broad spectrum of biological activities .
Biochemical Pathways
Studies on thiadiazole derivatives have shown that they can affect cell viability, proliferation, apoptosis, and cell cycle progression .
Pharmacokinetics
Due to the mesoionic nature of thiadiazoles, these compounds are able to cross cellular membranes, which could potentially influence their bioavailability .
Result of Action
These compounds have demonstrated anti-proliferative effects and have shown potential as lead compounds for further drug development .
Action Environment
The stability of thiadiazole compounds in various environments could potentially influence their pharmacological activity .
properties
IUPAC Name |
3-ethyl-1,2,4-thiadiazol-5-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3S/c1-2-3-6-4(5)8-7-3/h2H2,1H3,(H2,5,6,7) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMSZFGJMDPANBP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NSC(=N1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20373364 |
Source
|
Record name | 5-Amino-3-ethyl-1,2,4-thiadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20373364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-3-ethyl-1,2,4-thiadiazole | |
CAS RN |
17467-41-3 |
Source
|
Record name | 5-Amino-3-ethyl-1,2,4-thiadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20373364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 17467-41-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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